

3,5-Dihydroxybenzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,5-Dihydroxybenzamide

Cat. No.: B1360044

[Get Quote](#)

3,5-Dihydroxybenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzamide is an organic compound that is the subject of growing interest in biochemical and pharmaceutical research. Structurally, it is a benzamide featuring two hydroxyl groups at the 3 and 5 positions of the benzene ring.^[1] This specific arrangement of functional groups imparts distinct chemical reactivity and a unique biological activity profile, making it a valuable molecule in medicinal chemistry and drug development.^[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of **3,5-Dihydroxybenzamide**.

Chemical and Physical Properties

3,5-Dihydroxybenzamide is a white to light yellow crystalline solid.^[1] It is soluble in various organic solvents.^[1] The key physicochemical properties of **3,5-Dihydroxybenzamide** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	3,5-dihydroxybenzamide	[1] [2]
Synonyms	3,5-Dihydroxybenzoic acid amide, α -Resorcylamide	[2] [3]
CAS Number	3147-62-4	[1] [4]
Molecular Formula	C ₇ H ₇ NO ₃	[1] [4]
Molecular Weight	153.14 g/mol	[1] [2]
Melting Point	270°C (decomposes)	[3]
Boiling Point	452.4 \pm 15.0 °C (Predicted)	[3]
Density	1.458 \pm 0.06 g/cm ³ (Predicted)	[3]
pKa	8.75 \pm 0.10 (Predicted)	[3]
logP	0.2	[2] [5]

Chemical Structure

The structural identifiers for **3,5-Dihydroxybenzamide** are detailed in the table below, providing formats for use in various computational chemistry and cheminformatics applications.

Identifier	Value	Source(s)
SMILES	C1=C(C=C(C=C1O)O)C(=O)N	[1] [2]
InChI	InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)	[1] [2]
InChIKey	PLYYMFBDRBSPPJZ-UHFFFAOYSA-N	[1] [2]

Experimental Protocols

The synthesis of **3,5-Dihydroxybenzamide** is most commonly achieved starting from its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid.

Synthesis of 3,5-Dihydroxybenzamide from 3,5-Dihydroxybenzoic Acid

This protocol involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, followed by amidation.

Step 1: Formation of 3,5-Dihydroxybenzoyl Chloride

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylformamide (DMF).
- **Reagent Addition:** Heat the suspension to approximately 50°C and slowly add thionyl chloride (SOCl_2) (1.2-1.5 equivalents) dropwise.
- **Reaction:** After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution (SO_2 and HCl) should be observed initially.
- **Work-up:** Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dihydroxybenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

- **Reaction Setup:** In a separate flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.
- **Reagent Addition:** Dissolve the crude 3,5-dihydroxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the cold, stirred ammonia solution. A precipitate of **3,5-dihydroxybenzamide** should form.

- Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with cold water to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified crystals under vacuum.[1]

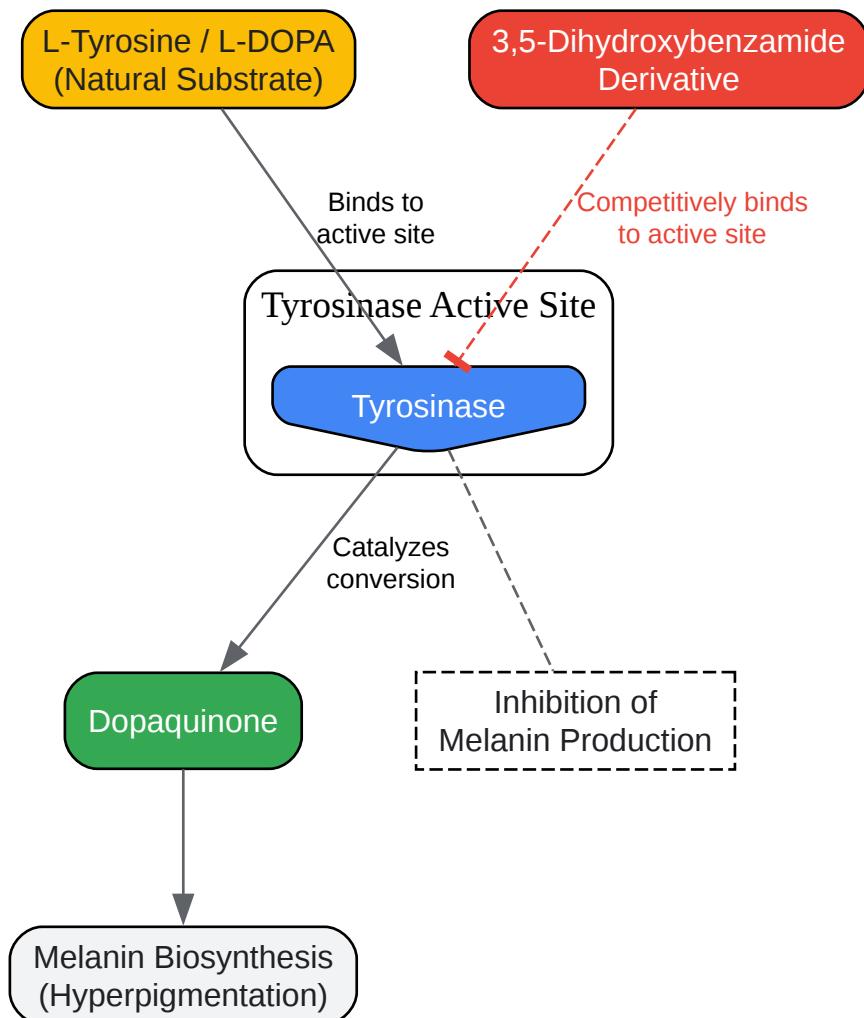
[Click to download full resolution via product page](#)

Synthetic route for **3,5-Dihydroxybenzamide**.

Biological Activities and Signaling Pathways

3,5-Dihydroxybenzamide has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Anticancer and Anti-inflammatory Properties


Research indicates that **3,5-Dihydroxybenzamide** possesses potential anticancer and anti-inflammatory properties. Studies suggest that it may exert its effects by interfering with protein synthesis mechanisms and by inhibiting the function of specific enzymes involved in cancer progression and inflammation.[1] The unique positioning of the hydroxyl groups is believed to be crucial for its distinct biological activity profile.[1] Some benzamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain dihydroxy-substituted compounds have been found to regulate the Akt/mTOR signaling pathway, which is critical in cell growth, proliferation, and survival.[6]

Enzyme Inhibition

The 3,5-dihydroxybenzoyl moiety is a key structural feature in the design of various enzyme inhibitors.

- Tyrosinase Inhibition: Derivatives of **3,5-dihydroxybenzamide** have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.^{[7][8]} For example, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine was identified as a novel and potent inhibitor of human tyrosinase.^[8] The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.^[7]
- EPSP Synthase Inhibition: Functionalized 3,5-dihydroxybenzoates have been developed as highly effective competitive inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an important enzyme in the shikimate pathway in plants and microorganisms.^[9]

The inhibitory action on enzymes like tyrosinase suggests a potential mechanism of action where **3,5-dihydroxybenzamide** or its derivatives compete with the natural substrate for binding to the enzyme's active site, thereby blocking the downstream signaling cascade that leads to a physiological effect, such as melanin production.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3,5-Dihydroxybenzamide | 3147-62-4 [smolecule.com]
- 2. 3,5-Dihydroxybenzamide | C7H7NO3 | CID 76604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dihydroxybenzamide | 3147-62-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]

- 5. PubChemLite - 3,5-dihydroxybenzamide (C7H7NO3) [pubchemlite.lcsb.uni.lu]
- 6. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with L-3,4-dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Dihydroxybenzamide chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360044#3-5-dihydroxybenzamide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

